molecular formula C10H7NO3 B175304 3-Nitronaphthalen-1-ol CAS No. 19256-80-5

3-Nitronaphthalen-1-ol

Cat. No.: B175304
CAS No.: 19256-80-5
M. Wt: 189.17 g/mol
InChI Key: PTBQRDXCVFMSFX-UHFFFAOYSA-N
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Description

3-Nitronaphthalen-1-ol is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the third position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitronaphthalen-1-ol can be synthesized through several methods. One common method involves the nitration of naphthalen-1-ol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products . Another method involves the use of potassium carbonate and dimethyl sulfate in acetone, followed by nitration with sulfuric acid and sodium nitrite .

Industrial Production Methods: Industrial production of this compound often involves multi-step reactions to ensure high yield and purity. The process may include the use of hydrogen bromide in acetic acid for heating, followed by treatment with potassium carbonate in acetone . These methods are optimized to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions: 3-Nitronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitronaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitronaphthalen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Nitronaphthalen-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications .

Properties

IUPAC Name

3-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBQRDXCVFMSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566835
Record name 3-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19256-80-5
Record name 3-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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